molecular formula C17H16F2N2O2 B2692354 2-(2,4-Difluorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one CAS No. 2379953-17-8

2-(2,4-Difluorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one

Cat. No.: B2692354
CAS No.: 2379953-17-8
M. Wt: 318.324
InChI Key: DZKCATUHSKDEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one is a complex organic compound that features a difluorophenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridin-3-yloxy Group: This step involves the reaction of the azetidine intermediate with a pyridin-3-yloxy precursor under suitable conditions.

    Introduction of the Difluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one
  • 2-(2,4-Dimethylphenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one
  • 2-(2,4-Difluorophenyl)-1-{3-[(pyridin-2-yloxy)methyl]azetidin-1-yl}ethan-1-one

Uniqueness

The presence of the difluorophenyl group in 2-(2,4-Difluorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-14-4-3-13(16(19)7-14)6-17(22)21-9-12(10-21)11-23-15-2-1-5-20-8-15/h1-5,7-8,12H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKCATUHSKDEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.